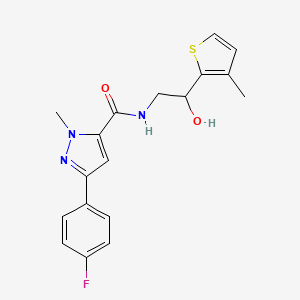

3-(4-fluorophenyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide

Description

The compound 3-(4-fluorophenyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide (hereafter referred to as the "target compound") features a pyrazole core substituted with a 4-fluorophenyl group at position 3, a methyl group at position 1, and a carboxamide side chain linked to a hydroxyethyl-thiophene moiety. This structure combines aromatic, heterocyclic, and polar functional groups, which may influence its pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and target binding affinity.

Properties

IUPAC Name |

5-(4-fluorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O2S/c1-11-7-8-25-17(11)16(23)10-20-18(24)15-9-14(21-22(15)2)12-3-5-13(19)6-4-12/h3-9,16,23H,10H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAEMSYIRICDTDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(CNC(=O)C2=CC(=NN2C)C3=CC=C(C=C3)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-fluorophenyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound belonging to the pyrazole class, known for its diverse biological activities. This compound exhibits significant potential in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases, including cancer and metabolic disorders.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 359.42 g/mol. It features a pyrazole ring, a fluorinated phenyl group, and a hydroxymethylthiophene moiety, which contribute to its unique chemical behavior and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈FN₃O₂S |

| Molecular Weight | 359.42 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in DMSO |

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within the body. The pyrazole ring is known for its role in modulating various biological pathways, including those involved in cell proliferation and apoptosis. The presence of the hydroxyl group enhances solubility and may facilitate interactions with biological targets.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. A study on related compounds demonstrated potent antiproliferative effects against prostate cancer cell lines (LNCaP and PC-3). For instance, a derivative showed an IC50 value of 18 μmol/L against LNCaP cells, indicating effective inhibition of cell growth and prostate-specific antigen (PSA) downregulation by approximately 46% compared to control treatments .

Enzyme Inhibition

The compound has also been investigated for its potential as an inhibitor of lactate dehydrogenase (LDH), an enzyme often overexpressed in cancer cells. Inhibiting LDH can disrupt metabolic pathways that favor tumor growth. Studies have shown that certain pyrazole derivatives can significantly reduce lactate production in cancer cell lines, suggesting that this compound may have similar effects .

Case Studies

- Prostate Cancer Study :

- LDH Inhibition :

Scientific Research Applications

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) below 50 µg/mL. Such findings suggest its potential as an antimicrobial agent in therapeutic applications.

Anticancer Properties

The compound has been investigated for its anticancer effects. Specific studies demonstrated that it could induce apoptosis in cancer cells, leading to significant reductions in cell viability (up to 70% at concentrations of 25 µM over 48 hours) in breast cancer cell lines. This property highlights its potential role in cancer therapy.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, the compound has shown promise as an anti-inflammatory agent. In vivo studies indicated that it significantly reduced levels of pro-inflammatory cytokines, such as TNF-alpha, in murine models exposed to lipopolysaccharide (LPS) stimulation. This suggests potential applications in treating inflammatory diseases.

Antimicrobial Efficacy Study

A study conducted on various bacterial strains revealed that the compound inhibited growth in Staphylococcus aureus and Escherichia coli effectively. The results confirmed its potential utility in developing new antimicrobial therapies.

Anticancer Research

In a cell line study involving breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability, showcasing its potential as a therapeutic agent against certain types of cancer.

Inflammation Model

In vivo studies using murine models demonstrated that administration of the compound significantly reduced levels of TNF-alpha in response to LPS stimulation, indicating its potential for anti-inflammatory therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Based Analogs

N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide ()

- Structural Differences : Replaces the 4-fluorophenyl group with a 3-chloro-2-pyridyl group and introduces a trifluoromethyl substituent. The side chain is a carbamoylphenyl group instead of a hydroxyethyl-thiophene.

- Implications : The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridyl substituent may alter target selectivity compared to the fluorophenyl group in the target compound .

3-(4-Methoxyphenyl)-N′-[(E)-(2,4,5-trimethoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide ()

- Structural Differences : Substitutes the 4-fluorophenyl with a 4-methoxyphenyl group and replaces the carboxamide side chain with a hydrazide linked to a trimethoxyphenyl moiety.

Thiophene-Containing Analogs

2-{[4-Ethyl-5-(Thiophen-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(4-Fluorophenyl)Acetamide ()

- Structural Differences : Features a triazole-thiophene hybrid core instead of a pyrazole and uses a sulfanyl-acetamide linker. Retains the 4-fluorophenyl group.

- Implications : The triazole-thiophene system may confer stronger hydrogen-bonding capacity, while the sulfanyl group could improve solubility .

Example 62 : 2-(1-(4-Amino-3-(5-Methylthiophen-2-yl)-1H-Pyrazolo[3,4-d]Pyrimidin-1-yl)Ethyl)-5-Fluoro-3-(3-Fluorophenyl)-4H-Chromen-4-One ()

- Structural Differences: Integrates a pyrazolo-pyrimidine core with a 5-methylthiophen-2-yl group and a chromenone moiety.

Research Findings and Implications

- Activity Trends : Pyrazole derivatives with electron-withdrawing groups (e.g., trifluoromethyl in ) often exhibit enhanced enzymatic inhibition compared to electron-donating substituents (e.g., methoxy in ) .

- Solubility : Thiophene and sulfanyl-containing analogs () show improved aqueous solubility due to polarizable sulfur atoms, whereas pyrrolidine/thiadiazole systems () may suffer from crystallinity issues .

- Metabolic Stability : The hydroxyethyl group in the target compound could increase susceptibility to oxidation compared to more stable substituents like trifluoromethyl .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and what critical parameters influence yield?

- Methodology : Synthesis typically involves multi-step reactions, including condensation of fluorophenyl precursors with thiophene derivatives. For example, thiophene-containing intermediates (e.g., 3-methylthiophene-2-ethylamine) can be coupled with pyrazole-carboxylic acid derivatives via carbodiimide-mediated amidation . Key parameters include reaction temperature (optimized at 60–80°C for amide bond formation), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants (1:1.2 for amine:carboxylic acid) to minimize side products .

Q. How can researchers characterize the structural integrity and purity of the compound post-synthesis?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the pyrazole ring and hydroxyethyl-thiophene linkage via H and C NMR. For instance, the singlet for the pyrazole C4 proton appears at δ 6.8–7.2 ppm .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .

- X-Ray Crystallography : Resolve crystal structures to verify stereochemistry, as demonstrated in related pyrazole-thiophene hybrids .

Q. What experimental approaches are suitable for determining solubility in aqueous and organic solvents?

- Methodology :

- Shake-Flask Method : Saturate solvents (e.g., water, DMSO, ethanol) with the compound, filter, and quantify concentration via UV-Vis spectroscopy (calibration curve at λ_max ≈ 280 nm) .

- Co-Solvency Studies : Use PEG-400 or cyclodextrins to enhance aqueous solubility for biological assays .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways and predict regioselectivity in pyrazole-thiophene coupling?

- Methodology :

- Density Functional Theory (DFT) : Calculate activation energies for competing reaction pathways (e.g., N- vs. O-alkylation) using software like Gaussian. Optimize transition states to identify favorable conditions (e.g., solvent dielectric effects) .

- Machine Learning (ML) : Train models on existing pyrazole synthesis data to predict optimal catalysts (e.g., EDCI vs. HATU) and solvent systems .

Q. What strategies address low aqueous solubility in in vitro assays, and how can derivatives improve bioavailability?

- Methodology :

- Prodrug Design : Introduce phosphate or acetate groups at the hydroxyethyl moiety to enhance hydrophilicity. Evaluate hydrolysis kinetics in simulated biological fluids .

- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size: 100–200 nm) and assess release profiles using dialysis membranes .

Q. How can researchers resolve contradictions in biological activity data across different assay conditions?

- Methodology :

- Dose-Response Curves : Test the compound at varying concentrations (1 nM–100 µM) in multiple cell lines (e.g., HEK293 vs. HepG2) to identify cell-type-specific effects .

- Metabolic Stability Assays : Use liver microsomes to quantify CYP450-mediated degradation, which may explain variability in IC50 values .

Q. What advanced techniques validate target engagement in hypothesized biological pathways?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.